1,3-Dipropyl-7-methylxanthine

Adenosine receptor pharmacology Radioligand binding assay Xanthine SAR

Researchers using caffeine or nonselective xanthines face confounding A1/A2 receptor overlap and PDE inhibition artifacts that compromise data interpretation. 1,3-Dipropyl-7-methylxanthine (DPMX) delivers a clean mechanistic probe: • 40-fold higher A2 potency vs. caffeine; 10-300× separation between adenosine receptor antagonism & PDE inhibition • p53-independent radiosensitization-superior to IBMX in p53-null/mutant cancer models • Validated scaffold for high-affinity A2A antagonist development (KF17837, Ki ≈ 1 nM) Supplied as ≥98% white crystalline solid; shipped ambient globally for R&D use.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
CAS No. 31542-63-9
Cat. No. B014052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipropyl-7-methylxanthine
CAS31542-63-9
Synonyms3,7-Dihydro-7-methyl-1,3-dipropyl-1H-purine-2,6-dione;  1,3-Dipropylheteroxanthine;  7-Methyl-1,3-dipropylxanthine;  SC 5192
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C
InChIInChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3
InChIKeyQVAYTZAGDQIWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dipropyl-7-methylxanthine: Structure and Classification


1,3-Dipropyl-7-methylxanthine (CAS 31542-63-9, molecular formula C₁₂H₁₈N₄O₂, molecular weight 250.30) is a synthetic trisubstituted xanthine derivative structurally related to caffeine. The compound features propyl groups at the N1 and N3 positions and a methyl group at the N7 position of the purine-2,6-dione core [1]. It is classified functionally as an adenosine receptor antagonist with reported selectivity for the A2 receptor subtype and additionally exhibits phosphodiesterase (PDE) inhibitory activity [2]. The compound is a white crystalline solid with a melting point of 114–117°C and is soluble in DMSO and 0.1 M NaOH .

Reported A2-selective adenosine receptor antagonist
N1,N3-dipropyl-7-methylxanthine scaffold; distinct from caffeine/theophylline
DMSO-soluble; suitable for in vitro pharmacological studies

1,3-Dipropyl-7-methylxanthine: Uniqueness vs. Caffeine and Theophylline


While caffeine, theophylline, and other methylxanthines share a common purine-2,6-dione scaffold, their alkyl substitution patterns profoundly alter receptor affinity, subtype selectivity, and the relative contribution of adenosine receptor antagonism versus phosphodiesterase inhibition [1][2]. Caffeine is nonselective for A1 and A2 adenosine receptors, whereas 1,3-dipropyl-7-methylxanthine exhibits a marked selectivity shift toward A2 receptors due to replacement of the N1 and N3 methyl groups with n-propyl moieties [1]. Furthermore, functional divergence among methylxanthine derivatives manifests in application-specific assays—for example, in radiosensitization studies, 1,3-dipropyl-7-methylxanthine and 3-isobutyl-1-methylxanthine (IBMX) engage distinct p53-dependent versus p53-independent apoptotic pathways [3]. Consequently, in-class substitution without empirical validation introduces confounding variables that can fundamentally alter experimental outcomes and interpretation.

Receptor selectivity: N1/N3 propyl groups shift A2 vs A1 selectivity relative to caffeine or theophylline; nonselective methylxanthines may not reproduce A2-focused effects.
PDE inhibition: PDE inhibition contribution differs from theophylline and 8-substituted analogs; functional readouts may shift in phosphodiesterase-dependent assays.
Radiosensitization pathway: p53-independent radiosensitization observed for this compound; IBMX relies on functional p53 — model selection determines pathway interpretation.

1,3-Dipropyl-7-methylxanthine: Comparator-Based Evidence


Adenosine Receptor Affinity vs. Caffeine

1,3-Dipropyl-7-methylxanthine demonstrates substantially higher affinity for both A1 and A2 adenosine receptors compared with caffeine, with a pronounced selectivity for the A2 receptor subtype. In competitive radioligand binding assays using rat brain tissue, the compound exhibited 8-fold higher potency at the A1 receptor and 40-fold higher potency at the A2 receptor relative to caffeine [1]. This enhanced affinity is attributed to replacement of the N1 and N3 methyl groups of caffeine with n-propyl substituents [1].

A2 Affinity vs Caffeine
Head-to-head
40× greater A2 potency, 8× A1 vs caffeine
Supports A2-selective signaling discrimination
Rat brain radioligand binding assays
Adenosine receptor pharmacology Radioligand binding assay Xanthine SAR

Adenosine Receptor Selectivity Over PDE

A critical differentiator for 1,3-dipropyl-7-methylxanthine as a research tool is its functional window between adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Unlike theophylline and certain 8-substituted xanthine analogs that exhibit potent dual activity, 1,3-dipropyl-7-methylxanthine is approximately 10- to 300-fold more potent as an adenosine receptor antagonist than as a PDE inhibitor [1]. In contrast, A1-selective antagonists such as 1,3-diethyl-8-phenylxanthine and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) display comparatively potent PDE IV inhibition with IC₅₀ values in the 10 μM range, comparable to the PDE IV-selective inhibitor rolipram [1].

PDE Selectivity Window
Head-to-head
10–300× separation from PDE inhibition
Limits off-target PDE interpretation
In vitro PDE isozyme assays vs DPCPX, rolipram
Phosphodiesterase inhibition Adenosine receptor antagonism Pharmacological tool compound

p53-Independent Radiosensitization vs. IBMX

In head-to-head radiosensitization studies using a human large cell lung carcinoma cell line null for p53, 1,3-dipropyl-7-methylxanthine increased tumor cell sensitization to radiation by inducing apoptosis through a p53-independent mechanism. In contrast, 3-isobutyl-1-methylxanthine (IBMX) was more potent than other derivatives in radiosensitizing normal lung epithelial cells and lung carcinoma cells stably transfected with wild-type p53, functioning through a p53-dependent pathway [1]. This mechanistic divergence indicates that 1,3-dipropyl-7-methylxanthine engages distinct cell cycle checkpoint abrogation pathways (G2/M to G1 transition) compared with IBMX [1].

p53-Independent Radiosensitization
Head-to-head
Induces apoptosis in p53-null cells; IBMX requires functional p53
Pathway response depends on p53 status
Lung carcinoma cell models
Radiosensitization Cancer cell biology Apoptosis

8-Cycloalkyl Substitution and A2 Activity

Structure-activity relationship studies reveal that 8-cycloalkyl substituents (cyclopentyl, cyclohexyl) markedly increase the activity of 1,3-dipropyl-7-methylxanthine at the A2 adenosine receptor, whereas 8-phenyl substituents have little effect [1]. This SAR pattern is distinct from that observed with theophylline and 1,3-dipropylxanthine, where 8-phenyl substitution markedly increases activity [1]. The differential response to 8-position modification provides a rational basis for scaffold selection when downstream 8-substituted derivatives (e.g., KF17837, an 8-styryl analog) are required for enhanced A2A selectivity [1].

8-Cycloalkyl SAR
Head-to-head
8-Cycloalkyl enhances A2 activity; 8-phenyl has little effect
Guides scaffold derivatization strategy
Adenosine receptor SAR study
Xanthine SAR A2 adenosine receptor Medicinal chemistry

1,3-Dipropyl-7-methylxanthine: Research Application Scenarios


A2 Adenosine Receptor Profiling

Researchers seeking to isolate A2 adenosine receptor-mediated effects in complex biological systems should prioritize 1,3-dipropyl-7-methylxanthine over caffeine. With 40-fold higher potency at the A2 receptor compared with caffeine and only 8-fold higher at A1, this compound provides a significantly expanded A2/A1 discrimination window [1]. This enhanced selectivity enables concentration-response studies where A2 antagonism can be achieved at concentrations that produce minimal A1 receptor blockade, a critical advantage not offered by the nonselective parent compound caffeine [1].

Clean Adenosine Receptor Pharmacology

In experiments requiring unambiguous attribution of observed effects to adenosine receptor blockade rather than phosphodiesterase inhibition, 1,3-dipropyl-7-methylxanthine is the appropriate choice. Its 10- to 300-fold separation between adenosine receptor antagonism and PDE inhibition [1] contrasts sharply with A1-selective tools like DPCPX, which exhibit potent PDE IV inhibition (IC₅₀ ≈ 10 μM) comparable to the dedicated PDE IV inhibitor rolipram [1]. This mechanistic cleanliness is essential for studies where concurrent PDE inhibition would confound cAMP/cGMP signaling readouts.

Radiosensitization in p53-Deficient Tumors

For radiation oncology research employing p53-null or p53-mutant cancer cell lines, 1,3-dipropyl-7-methylxanthine offers a functional advantage over IBMX. Direct comparative evidence demonstrates that 1,3-dipropyl-7-methylxanthine increases tumor cell radiosensitization and induces apoptosis via a p53-independent mechanism, whereas IBMX requires functional p53 for its radiosensitizing effects [1]. In p53 wild-type systems, IBMX demonstrates superior potency, making compound selection contingent on the p53 status of the experimental model [1].

Scaffold for 8-Substituted A2A Antagonists

Medicinal chemists developing high-affinity A2A-selective antagonists should select the 1,3-dipropyl-7-methylxanthine scaffold when planning 8-cycloalkyl or 8-styryl derivatization. SAR studies confirm that 8-cycloalkyl substituents markedly enhance A2 receptor activity of this scaffold, whereas 8-phenyl substitution is relatively ineffective [1]. This contrasts with theophylline and 1,3-dipropylxanthine scaffolds, which respond favorably to 8-phenyl elaboration [1]. The successful development of KF17837 (8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine) as a high-affinity A2A-selective antagonist (Ki ≈ 1 nM) validates this derivatization strategy [2].

Application
Selection Property
Validation Focus
A2 Adenosine Receptor Profiling
A2-selective antagonism with reduced A1 blockade
Concentration-response A2/A1 discrimination
Adenosine Receptor vs PDE Mechanism Studies
Adenosine receptor vs PDE inhibition potency separation
cAMP/cGMP signaling attribution
p53-Null Tumor Cell Radiosensitization
p53-independent pathway response
p53-status-dependent radiosensitization endpoint
A2A Antagonist Derivatization
8-Cycloalkyl substituent responsiveness
Scaffold-specific SAR validation
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